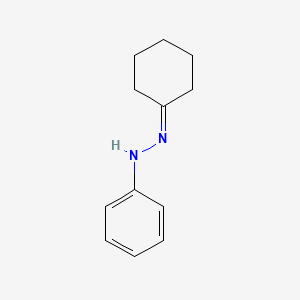

Cyclohexanone phenylhydrazone

Description

BenchChem offers high-quality Cyclohexanone phenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone phenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTPSOUIPIOTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=CC=CC=C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241550 | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-82-7 | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of cyclohexanone phenylhydrazone formation

An In-depth Technical Guide on the Mechanism of Cyclohexanone (B45756) Phenylhydrazone Formation

Abstract

This technical guide provides a comprehensive examination of the chemical mechanism underlying the formation of cyclohexanone phenylhydrazone, a critical reaction in organic synthesis. The core of this process is the acid-catalyzed condensation reaction between cyclohexanone and phenylhydrazine (B124118). This document details the step-by-step reaction pathway, including the formation of the key carbinolamine intermediate and its subsequent dehydration. It summarizes quantitative data regarding reaction yields and explores the kinetics and catalytic aspects of the transformation. Furthermore, detailed experimental protocols are provided, and the mechanism is visually represented through a detailed workflow diagram. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of this fundamental transformation, which serves as a gateway to more complex syntheses, such as the Fischer indole (B1671886) synthesis.

Core Reaction Mechanism

The formation of cyclohexanone phenylhydrazone from cyclohexanone and phenylhydrazine is a classic example of a nucleophilic addition-elimination reaction, specifically, the formation of a hydrazone from a ketone. The overall reaction is typically facilitated by an acid catalyst.[1] The mechanism can be dissected into two primary stages: the formation of a carbinolamine intermediate and the subsequent dehydration of this intermediate to yield the final product.[2]

The detailed, step-by-step mechanism is as follows:

-

Acid Catalysis and Carbonyl Activation : The reaction is initiated by the protonation of the carbonyl oxygen atom of cyclohexanone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack : The terminal nitrogen atom (-NH₂) of the phenylhydrazine molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated carbinolamine intermediate.[3][4]

-

Proton Transfer : A proton is transferred from the attacking nitrogen atom to the catalyst's conjugate base (A⁻), regenerating the catalyst and forming the neutral carbinolamine (also known as a hemiaminal) intermediate.

-

Protonation of the Hydroxyl Group : The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (-OH₂⁺).

-

Dehydration (Elimination of Water) : The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule. This dehydration step is often the rate-determining step of the reaction, particularly under neutral or basic conditions.[2][5]

-

Final Deprotonation : The resulting iminium ion is deprotonated by a base (such as water or the catalyst's conjugate base) to yield the final, stable cyclohexanone phenylhydrazone product and regenerate the acid catalyst.

This mechanism is fundamental to the formation of imines, oximes, and other related C=N double-bonded compounds. The reaction is a crucial prerequisite for the Fischer indole synthesis, where the phenylhydrazone is cyclized to form a tetrahydrocarbazole.[6][7]

Kinetics and Catalysis

The kinetics of phenylhydrazone formation are significantly influenced by the pH of the reaction medium. The reaction exhibits a change in the rate-determining step depending on the acidity.[2]

-

Under slightly acidic conditions (below pH 5-6) , the initial nucleophilic attack of the phenylhydrazine on the carbonyl group to form the carbinolamine intermediate is the rate-determining step.[2]

-

Under neutral or basic conditions (above pH 5-6) , the dehydration of the carbinolamine intermediate becomes the slow, rate-determining step.[2][5]

Both stages of the reaction are subject to general acid catalysis.[2] Various catalysts can be employed to facilitate the reaction:

-

Brønsted Acids : Traditional catalysts include mineral acids like HCl and sulfuric acid, as well as organic acids like acetic acid and p-toluenesulfonic acid.[1][8] Acetic acid is particularly common as it can serve as both the catalyst and the solvent.[1]

-

Lewis Acids : Catalysts such as zinc chloride, boron trifluoride, and aluminum chloride are also effective.[8]

-

Heterogeneous Catalysts : Modern, greener approaches have utilized solid acid catalysts like K-10 montmorillonite (B579905) clay and nanostructured diphosphates (e.g., Na₂CaP₂O₇), which offer advantages such as reusability and environmental friendliness.[1][9]

Quantitative Data Presentation

The yield of cyclohexanone phenylhydrazone can vary significantly based on the chosen synthetic protocol, including the catalyst, solvent, and reaction conditions. The following table summarizes reported yields for the formation of the hydrazone or its direct subsequent product in the Fischer indole synthesis.

| Reactants | Catalyst / Solvent | Conditions | Product | Yield (%) | Reference |

| Cyclohexanone, Phenylhydrazine | Meglumine (B1676163) / Water-Ethanol (1:1) | Room Temperature, 25 min | Cyclohexanone Phenylhydrazone | 90% | [10] |

| Cyclohexanone, Phenylhydrazine | Glacial Acetic Acid | Reflux | 1,2,3,4-Tetrahydrocarbazole | 75.2% | [11] |

| Cyclohexanone, Phenylhydrazine HCl | N-methyl-2-pyrrolidone | 140 °C, 24h (under O₂) | Carbazole | 73% | [12] |

| Cyclohexanone, Phenylhydrazine HCl | Sodium Acetate (B1210297) / Water | Vigorous Shaking | Cyclohexanone Phenylhydrazone | Not specified | [13] |

Experimental Protocols

Several methods for the synthesis of cyclohexanone phenylhydrazone have been reported. Below are detailed protocols representative of common laboratory procedures.

Protocol 1: Synthesis using Acetic Acid (Fischer Indole Synthesis Precursor)

-

Reference : Adapted from Rogers, C. U. and Corson, B. B. (Organic Syntheses).[14]

-

Materials :

-

Cyclohexanone (98 g, 1 mole)

-

Phenylhydrazine (108 g, 1 mole)

-

Glacial Acetic Acid (360 g, 6 moles)

-

-

Procedure :

-

A mixture of cyclohexanone and glacial acetic acid is placed in a 1-L three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.

-

The mixture is heated to reflux with stirring.

-

Phenylhydrazine is added dropwise from the dropping funnel over a period of 1 hour.

-

The reaction mixture is maintained at reflux for an additional hour after the addition is complete.

-

The hot mixture is then poured into a beaker and stirred as it cools and solidifies, yielding the crude 1,2,3,4-tetrahydrocarbazole, which is formed directly from the intermediate phenylhydrazone.

-

Protocol 2: Aqueous Synthesis using Phenylhydrazine Hydrochloride

-

Reference : PrepChem.com.[13]

-

Materials :

-

Phenylhydrazine hydrochloride (1.0 g)

-

Crystallized sodium acetate (1.5 g)

-

Cyclohexanone (0.5 mL)

-

Water

-

Dilute Ethanol (for recrystallization)

-

-

Procedure :

-

Prepare a solution of phenylhydrazine by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of sodium acetate in 10 mL of water.

-

Add a solution of 0.5 mL of cyclohexanone in 8 mL of water to the phenylhydrazine solution.

-

Shake the mixture vigorously until the cyclohexanone phenylhydrazone product crystallizes out of the solution.

-

Filter the obtained crystals and wash them thoroughly with water.

-

Purify the crude product by recrystallization from dilute ethanol. The expected melting point of the pure product is 77°C.

-

Protocol 3: Green Chemistry Approach with a Reusable Catalyst

-

Reference : Adapted from a general procedure for hydrazone synthesis.[10]

-

Materials :

-

Cyclohexanone (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Meglumine (0.15 mmol)

-

Water-Ethanol (1:1, 4 mL)

-

Ethyl Acetate

-

Anhydrous Na₂SO₄

-

-

Procedure :

-

Add meglumine (0.15 mmol) to a mixture of cyclohexanone (1 mmol) and phenylhydrazine (1 mmol) in 4 mL of a 1:1 water-ethanol solution.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, add 5 mL of water and 5 mL of ethyl acetate.

-

Extract the product into the ethyl acetate layer.

-

Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under vacuum.

-

Purify the crude product by column chromatography or recrystallization.

-

Mandatory Visualization

The following diagram illustrates the detailed, step-by-step mechanism for the acid-catalyzed formation of cyclohexanone phenylhydrazone.

Caption: Acid-catalyzed formation of cyclohexanone phenylhydrazone.

References

- 1. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]

- 2. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. wjarr.com [wjarr.com]

- 10. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. rsc.org [rsc.org]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexanone Phenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of cyclohexanone (B45756) phenylhydrazone, a key intermediate in various chemical syntheses, most notably the Fischer indole (B1671886) synthesis.

Physicochemical Properties

Cyclohexanone phenylhydrazone is a solid at room temperature, appearing as a colorless to pale yellow crystalline powder.[1] Its core structure consists of a cyclohexyl ring attached to a phenylhydrazone group.[1]

| Property | Value | Reference |

| IUPAC Name | N-(cyclohexylideneamino)aniline | [1][2] |

| CAS Number | 946-82-7 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂ | [1][2] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| Physical State | Solid at 25°C | [1] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 77°C (from dilute ethanol) | [3] |

Synthesis of Cyclohexanone Phenylhydrazone

The primary method for synthesizing cyclohexanone phenylhydrazone is the acid-catalyzed condensation reaction between cyclohexanone and phenylhydrazine (B124118).[4] The reaction is atom-economical, with water being the main byproduct.[4]

The general mechanism involves the nucleophilic attack of the nitrogen atom from phenylhydrazine on the carbonyl carbon of cyclohexanone.[4] This is followed by proton transfer and the elimination of a water molecule to form the C=N double bond characteristic of the hydrazone.[4]

The overall process from reactants to the purified product follows a standard laboratory workflow.

Caption: A typical workflow for the synthesis and purification of cyclohexanone phenylhydrazone.

The acid-catalyzed condensation is a fundamental reaction in organic chemistry.

Caption: Mechanism of acid-catalyzed formation of cyclohexanone phenylhydrazone.

Experimental Protocols

This protocol is adapted from established methods using readily available reagents.[3]

Materials:

-

Phenylhydrazine hydrochloride: 1.0 g

-

Crystallized sodium acetate (B1210297): 1.5 g

-

Cyclohexanone: 0.5 mL

-

Deionized water: 18 mL

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Prepare a solution of phenylhydrazine by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of sodium acetate in 10 mL of water.

-

In a separate container, prepare a solution of 0.5 mL of cyclohexanone in 8 mL of water.

-

Add the cyclohexanone solution to the phenylhydrazine solution.

-

Shake the mixture vigorously. The product, cyclohexanone phenylhydrazone, will begin to crystallize.

-

Filter the resulting crystals using a Büchner funnel.

-

Wash the crystals thoroughly with cold water to remove any unreacted starting materials and salts.

-

Purify the crude product by recrystallization from dilute ethanol to yield the final product.[3]

This method utilizes a biodegradable catalyst in an aqueous solvent system, minimizing waste.[4][5]

Materials:

-

Carbonyl compound (Cyclohexanone): 1 mmol

-

Hydrazine (Phenylhydrazine): 1 mmol

-

Meglumine (B1676163): 0.15 mmol

-

Water-ethanol (1:1 mixture): 4 mL

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

To a mixture of cyclohexanone (1 mmol) and phenylhydrazine (1 mmol) in 4 mL of a 1:1 water-ethanol solution, add meglumine (0.15 mmol).[5]

-

Stir the reaction mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[5]

-

Upon completion, add 5 mL of water and 5 mL of ethyl acetate to the mixture.[5]

-

Extract the product into the ethyl acetate layer.

-

Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under vacuum.[5]

-

Purify the crude product by column chromatography or recrystallization.[5]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized cyclohexanone phenylhydrazone.

The IR spectrum provides definitive evidence of the hydrazone formation. The most critical observation is the disappearance of the strong carbonyl (C=O) stretch from the cyclohexanone starting material (typically around 1710 cm⁻¹) and the appearance of the C=N imine bond.[1][6]

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 1603-1614 | C=N (Imine) Stretch | Confirms the formation of the hydrazone.[4] |

| ~1710 | C=O Stretch (Absent) | Confirms consumption of the cyclohexanone starting material.[1] |

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[4]

¹H NMR Spectroscopy Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.2–7.4 | Multiplet | Aromatic protons of the phenyl group.[4] |

| 2.4–2.6 | Multiplet | Protons on the cyclohexyl ring.[4] |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum is used to confirm the carbon skeleton. A key signal is the carbon of the C=N bond. Unlike cyclohexanone, which shows a single peak for its ring carbons due to symmetry, the carbons in the cyclohexyl ring of the product are no longer equivalent and show multiple signals.[4]

Mass spectrometry is used to determine the molecular weight and study the fragmentation patterns of the compound.

| m/z (mass-to-charge ratio) | Assignment |

| 188 | Molecular Ion Peak ([M]⁺), corresponding to the molecular formula C₁₂H₁₆N₂.[1] |

| 93 | Base Peak, corresponding to the loss of the cyclohexyl portion.[1] |

Application in Further Synthesis: The Fischer Indole Synthesis

Cyclohexanone phenylhydrazone is a classic precursor for the Fischer indole synthesis, a reaction that produces the aromatic heterocycle indole.[7] Under acidic conditions, the hydrazone undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to form 1,2,3,4-tetrahydrocarbazole.[7][8]

Caption: The two-stage process from starting materials to tetrahydrocarbazole via Fischer Indole Synthesis.

References

- 1. Buy Cyclohexanone phenylhydrazone | 946-82-7 [smolecule.com]

- 2. Cyclohexanone phenylhydrazone | C12H16N2 | CID 70353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]

- 5. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]

- 6. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of Cyclohexanone Phenylhydrazone: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic properties (Nuclear Magnetic Resonance and Infrared) of cyclohexanone (B45756) phenylhydrazone. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details experimental protocols for its synthesis and spectroscopic analysis, presents key quantitative data in tabular format, and includes graphical representations of the synthetic and analytical workflows.

Spectroscopic Data

The structural characterization of cyclohexanone phenylhydrazone is critically dependent on spectroscopic techniques. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Cyclohexanone Phenylhydrazone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.35 | Multiplet | 2H | meta-Protons (aromatic) |

| ~ 6.85 - 7.00 | Multiplet | 3H | ortho- & para-Protons (aromatic) |

| ~ 7.50 - 8.50 | Singlet (broad) | 1H | N-H |

| ~ 2.40 - 2.60 | Multiplet | 4H | α-CH₂ (cyclohexyl) |

| ~ 1.60 - 1.80 | Multiplet | 6H | β,γ-CH₂ (cyclohexyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cyclohexanone Phenylhydrazone

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 160 | C=N |

| ~ 145 - 150 | C-N (aromatic) |

| ~ 128 - 130 | meta-C (aromatic) |

| ~ 120 - 125 | para-C (aromatic) |

| ~ 112 - 115 | ortho-C (aromatic) |

| ~ 35 - 40 | α-C (cyclohexyl) |

| ~ 26 - 28 | β,γ-C (cyclohexyl) |

Infrared (IR) Spectroscopy

The IR spectrum of cyclohexanone phenylhydrazone is characterized by several key absorption bands that correspond to its principal functional groups.

Table 3: Infrared (IR) Spectroscopic Data for Cyclohexanone Phenylhydrazone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3329 | Medium, Sharp | N-H Stretch |

| ~ 3088 | Medium | Aromatic C-H Stretch |

| ~ 2850 - 2950 | Strong | Aliphatic C-H Stretch |

| 1603 | Strong | C=N Stretch[1] |

| ~ 1500 - 1600 | Medium-Strong | Aromatic C=C Bending |

| ~ 1450 | Medium | CH₂ Bending |

Experimental Protocols

Synthesis of Cyclohexanone Phenylhydrazone

Several methods for the synthesis of cyclohexanone phenylhydrazone have been reported. Below are two common protocols.

Protocol 1: Aqueous Acetic Acid Method

This procedure involves the reaction of phenylhydrazine (B124118) with cyclohexanone in an aqueous acetic acid solution.

-

Dissolve 1.0 g of phenylhydrazine hydrochloride and 1.5 g of crystallized sodium acetate (B1210297) in 10 ml of water to prepare the phenylhydrazine solution.

-

In a separate vessel, prepare a solution of 0.5 ml of cyclohexanone in 8 ml of water.

-

Add the cyclohexanone solution to the phenylhydrazine solution.

-

Shake the resulting mixture vigorously until the cyclohexanone phenylhydrazone product crystallizes.

-

Filter the obtained crystals and wash them thoroughly with water.

-

Purify the product by recrystallization from dilute ethanol. The expected melting point of the purified product is 77°C.

Protocol 2: Green Chemistry Approach in Water-Ethanol

This method utilizes a more environmentally benign solvent system.

-

To a mixture of 1 mmol of cyclohexanone and 1 mmol of phenylhydrazine, add 0.15 mmol of meglumine (B1676163) in a 1:1 water-ethanol solution (4 ml).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, add 5 ml of water and 5 ml of ethyl acetate.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under vacuum.

-

The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclohexanone phenylhydrazone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A typical ¹H NMR experiment on a 400 MHz spectrometer may involve 16-32 scans, while a ¹³C NMR experiment may require several hundred to a few thousand scans for adequate signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Protocol 2.2.2: Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Place the KBr pellet or the ATR accessory into the sample compartment of the IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and analytical workflows.

Caption: Reaction scheme for the synthesis of cyclohexanone phenylhydrazone.

Caption: Workflow for NMR and IR spectroscopic analysis.

References

Stability of Cyclohexanone Phenylhydrazone in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanone (B45756) phenylhydrazone is a key intermediate in various chemical syntheses, most notably the Fischer indole (B1671886) synthesis. Its stability is a critical parameter that influences reaction yields, product purity, and storage conditions. This technical guide provides a comprehensive overview of the factors governing the stability of cyclohexanone phenylhydrazone, with a particular focus on the influence of different solvents. While specific kinetic data for this compound is not extensively available in public literature, this document extrapolates from the well-established principles of hydrazone chemistry to provide a detailed understanding of its expected behavior. This guide also includes standardized experimental protocols for researchers to quantitatively assess its stability in solvents relevant to their work.

Introduction

Hydrazones are a class of organic compounds characterized by the R1R2C=NNR3R4 structure. The stability of the hydrazone linkage is a subject of significant interest, particularly in the fields of medicinal chemistry and materials science, where it is often employed as a pH-sensitive linker.[1] The stability of a hydrazone is not absolute and is profoundly influenced by its structural features and the surrounding chemical environment, including the solvent.

Cyclohexanone phenylhydrazone, formed from the condensation of cyclohexanone (an aliphatic ketone) and phenylhydrazine, is susceptible to degradation, primarily through hydrolysis.[2][3][4] This process involves the cleavage of the carbon-nitrogen double bond, reverting the compound to its original constituents. The rate of this degradation is highly dependent on the solvent system employed.

Factors Influencing the Stability of Cyclohexanone Phenylhydrazone

The stability of the C=N bond in cyclohexanone phenylhydrazone is dictated by several electronic and environmental factors.

2.1. pH of the Medium

The most critical factor governing hydrazone stability is the pH of the solution. The hydrolysis of hydrazones is typically acid-catalyzed.[1] Under acidic conditions, the nitrogen atom of the hydrazone moiety becomes protonated, rendering the imine carbon more electrophilic and susceptible to nucleophilic attack by water. Consequently, cyclohexanone phenylhydrazone is expected to exhibit significantly lower stability in acidic solvents or aqueous solutions with low pH. Conversely, it is relatively more stable at neutral or basic pH.[1]

2.2. Solvent Protic/Aprotic Nature

Protic solvents, such as water, alcohols (methanol, ethanol), and acetic acid, can participate in the hydrolysis mechanism by acting as a proton source and a nucleophile.[5] Therefore, the degradation of cyclohexanone phenylhydrazone is generally expected to be more rapid in protic solvents compared to aprotic solvents like acetonitrile, chloroform, or ethyl acetate, assuming similar pH conditions.

2.3. Structural Features

The inherent stability of cyclohexanone phenylhydrazone is also influenced by its constituent parts:

-

Carbonyl Precursor (Cyclohexanone): Hydrazones derived from aliphatic ketones, such as cyclohexanone, are generally less stable than those formed from aromatic ketones.[6] The lack of resonance stabilization in the aliphatic portion makes the imine carbon more susceptible to nucleophilic attack.

-

Hydrazine (B178648) Precursor (Phenylhydrazine): The electronic properties of the hydrazine moiety also play a role. While detailed studies on the phenyl group's effect in this specific context are scarce, electron-donating groups on the hydrazine can increase stability.[6]

Expected Stability in Common Solvents: A Qualitative Overview

Based on the chemical principles outlined above, the following table summarizes the expected relative stability of cyclohexanone phenylhydrazone in various common laboratory solvents. This is a qualitative assessment, and actual stability should be determined experimentally.

| Solvent Class | Example Solvents | Expected Relative Stability | Rationale |

| Protic, Acidic | Acetic Acid | Low | Acid catalysis and protic nature promote rapid hydrolysis.[5] |

| Protic, Neutral | Water, Ethanol, Methanol | Moderate to Low | Can act as both a weak acid and a nucleophile, facilitating hydrolysis, albeit slower than in explicitly acidic conditions.[5][7] |

| Aprotic, Polar | Acetonitrile, DMSO | High | Lack of protons to catalyze hydrolysis and are poorer nucleophiles than water. |

| Aprotic, Non-polar | Hexane, Toluene | High | Low miscibility with water and inability to participate in proton transfer significantly hinders hydrolysis. |

| Chlorinated | Dichloromethane, Chloroform | High | Aprotic nature prevents acid-catalyzed hydrolysis.[5] |

Experimental Protocols for Stability Assessment

To obtain quantitative data on the stability of cyclohexanone phenylhydrazone in a specific solvent, a stability-indicating analytical method must be employed. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.[1][3]

4.1. Stability-Indicating HPLC Method Development

A robust HPLC method should be able to separate the parent cyclohexanone phenylhydrazone from its potential degradation products (cyclohexanone and phenylhydrazine) and any other impurities.

Protocol:

-

Column and Mobile Phase Screening: Begin with a C18 reversed-phase column. Screen different mobile phase compositions, such as acetonitrile/water or methanol/water mixtures, with or without buffers (e.g., phosphate (B84403) or formate), to achieve optimal separation.[8]

-

Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies.[8] Subject solutions of cyclohexanone phenylhydrazone to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

-

Method Optimization: Analyze the stressed samples to confirm that all degradation products are well-resolved from the parent peak. Adjust parameters like the mobile phase gradient, flow rate, and column temperature as needed for optimal resolution.[8]

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the cyclohexanone phenylhydrazone peak under all conditions, confirming that no degradation products are co-eluting.[8]

4.2. Quantitative Stability Study Protocol

-

Stock Solution Preparation: Prepare a stock solution of cyclohexanone phenylhydrazone in the solvent of interest at a known concentration.

-

Sample Incubation: Aliquot the stock solution into several vials and incubate them under the desired temperature conditions (e.g., room temperature, 37°C).

-

Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from a vial.[1]

-

Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by diluting the aliquot in the mobile phase or another suitable solvent to prevent further degradation before analysis.[1]

-

HPLC Analysis: Inject the samples into the validated stability-indicating HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of cyclohexanone phenylhydrazone over time. Plot the percentage of the remaining compound against time to determine the stability profile and calculate the degradation rate constant and half-life (t½).[1]

Visualization of Degradation Pathway and Experimental Workflow

5.1. Degradation Pathway

The primary degradation pathway for cyclohexanone phenylhydrazone in the presence of water is acid-catalyzed hydrolysis.

Caption: Acid-catalyzed hydrolysis pathway of cyclohexanone phenylhydrazone.

5.2. Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for determining the stability of cyclohexanone phenylhydrazone in a given solvent.

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of cyclohexanone phenylhydrazone is a multifaceted issue, with pH and the nature of the solvent being the most influential factors. It is expected to be least stable in acidic, protic environments and most stable in aprotic, non-polar solvents. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is crucial for optimizing reaction conditions, ensuring the purity of synthetic products, and establishing appropriate storage and handling procedures. The experimental protocols provided in this guide offer a robust framework for quantitatively determining the stability of cyclohexanone phenylhydrazone in any solvent system, enabling data-driven decisions in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

physical and chemical properties of cyclohexanone phenylhydrazone

An In-depth Technical Guide on the Physical and Chemical Properties of Cyclohexanone (B45756) Phenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone phenylhydrazone (C₁₂H₁₆N₂) is an organic compound formed from the condensation reaction of cyclohexanone and phenylhydrazine (B124118).[1][2] As a prominent member of the hydrazone class, it serves as a crucial intermediate in various synthetic organic reactions, most notably the Fischer indole (B1671886) synthesis for creating heterocyclic compounds.[1][2] This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

Cyclohexanone phenylhydrazone is a colorless to pale yellow solid at room temperature.[1] Its physical characteristics are influenced by intermolecular forces, particularly hydrogen bonding between the N-H groups of adjacent molecules in its crystal structure.[1]

Table 1: Physical Characteristics of Cyclohexanone Phenylhydrazone

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂ | [1][3] |

| Molecular Weight | 188.27 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 77 °C | [5] |

| Boiling Point | Not well-documented; likely undergoes thermal decomposition before boiling. | [1] |

| Density (estimated) | ~1.0-1.2 g/cm³ | [1] |

Table 2: Solubility Profile of Cyclohexanone Phenylhydrazone

| Solvent | Solubility | Notes | Reference |

| Water | Partly soluble | Limited solubility is common for hydrazones. | [1] |

| Ethanol | Soluble | Often used as a solvent for synthesis and recrystallization. | [1] |

| Methanol | Soluble | [1] | |

| Dichloromethane | Soluble | Commonly used for extraction during purification. | [1] |

| Benzene | Appreciable | Has been used as a reaction solvent. | [1] |

| Acetone | Likely Soluble | Based on the behavior of similar compounds. | [1] |

| Diethyl Ether | Moderately Soluble | Based on the behavior of similar compounds. | [1] |

| Hexane | Poorly Soluble | Consistent with behavior in non-polar solvents. | [1] |

Chemical Properties and Reactivity

The chemical behavior of cyclohexanone phenylhydrazone is defined by its hydrazone functional group (-C=N-NH-), which contains nucleophilic nitrogen atoms and is susceptible to acid-catalyzed reactions.[1]

2.1 Stability

The stability of the compound is highly dependent on environmental conditions.[1]

-

Thermal: It demonstrates moderate thermal stability but can undergo rearrangement reactions, such as the Fischer indole synthesis, at elevated temperatures.[1]

-

Acidic Conditions: The compound is highly reactive in acidic environments, which catalyze transformations into heterocyclic derivatives.[1]

-

Basic Conditions: It is relatively more stable under basic conditions, though strong bases can deprotonate the N-H group.[1]

-

Oxidizing Agents: It is unstable and can be oxidized to form azines or other derivatives.[1]

-

Light Exposure: Like similar hydrazone compounds, it is likely photosensitive and may undergo isomerization or decomposition with prolonged light exposure.[1]

2.2 Key Chemical Reactions

Cyclohexanone phenylhydrazone is a key substrate in several important organic synthesis reactions.

-

Fischer Indole Synthesis: This is a hallmark reaction where, under acid catalysis and heat, the compound rearranges to form 1,2,3,4-tetrahydrocarbazole.[1][2] This reaction is a fundamental method for synthesizing indole rings.

-

Borsche-Drechsel Cyclization: This reaction also involves the acid-catalyzed cyclization of cyclohexanone phenylhydrazone to form tetrahydrocarbazole derivatives.[1][6]

-

Condensation Reaction: The formation of cyclohexanone phenylhydrazone itself is a reversible condensation reaction between cyclohexanone and phenylhydrazine, proceeding via nucleophilic addition followed by dehydration.[1]

-

Hydrolysis: The formation reaction is reversible, and the compound can be hydrolyzed back to its starting materials (cyclohexanone and phenylhydrazine) in an acidic aqueous environment.[1]

Caption: The Fischer Indole Synthesis pathway.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of cyclohexanone phenylhydrazone.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes | Reference |

| 1558 - 1577 | C=N (Imine) Stretch | Medium to Strong | Diagnostic for the hydrazone functional group. | [1] |

| ~1603 | C=N (Imine) Stretch | Strong | Confirms the condensation reaction. | [2][7] |

| ~1710 | C=O Stretch (from cyclohexanone) | Absent | The disappearance of the starting material's carbonyl peak confirms product formation. | [1][8] |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical shifts in CDCl₃)

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H NMR | 7.0 - 7.5 | Multiplet | Aromatic protons (phenyl group) | [1][2] |

| 2.4 - 2.6 | Multiplet | Cyclohexyl protons | [2] | |

| ¹³C NMR | Characteristic Shift | - | Carbon of the C=N bond | [2] |

| Multiple Signals | - | Cyclohexyl carbons (symmetry is broken) | [2] |

Table 5: Mass Spectrometry (MS) Data

| m/z Ratio | Assignment | Relative Intensity | Notes | Reference |

| 188.131 | Molecular Ion [M]⁺ | Moderate | Corresponds to the exact mass of C₁₂H₁₆N₂. | [1] |

| 93 | [M - C₆H₁₁]⁺ | Base Peak | Corresponds to the loss of the cyclohexyl moiety. | [1] |

| 189 | [M+H]⁺ | - | Protonated molecular ion observed in Chemical Ionization (CI) MS. | [1] |

Experimental Protocols

The synthesis of cyclohexanone phenylhydrazone is a standard condensation reaction. Below are detailed protocols derived from cited literature.

4.1 Protocol 1: Synthesis using Acetic Acid Catalyst

-

Reagents: Cyclohexanone, Phenylhydrazine, Acetic Acid, Water, Ethanol.

-

Procedure:

-

Transfer 0.91 g (0.00927 mol) of cyclohexanone to a boiling tube containing 1.0 g (0.00925 mol) of phenylhydrazine dissolved in 2.0 mL of acetic acid.[7]

-

Swirl the mixture for approximately 8 minutes.[7]

-

Cool the reaction mixture in an ice bath.

-

Induce precipitation of the product by adding approximately 7 mL of water, which should result in the separation of colorless crystals.[7]

-

Filter the crystals and recrystallize them from 6 mL of absolute ethanol.[7]

-

Dry the purified product in a desiccator over anhydrous sodium sulfate.[7]

-

4.2 Protocol 2: Synthesis using Sodium Acetate (B1210297) in Aqueous Solution

-

Reagents: Phenylhydrazine hydrochloride, Crystallized Sodium Acetate, Cyclohexanone, Water, Dilute Ethanol.

-

Procedure:

-

Prepare a solution by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water.[5]

-

Prepare a separate solution of 0.5 mL of cyclohexanone in 8 mL of water.[5]

-

Add the cyclohexanone solution to the phenylhydrazine solution.

-

Shake the combined mixture vigorously until the cyclohexanone phenylhydrazone product crystallizes.[5]

-

Filter the obtained crystals and wash them thoroughly with water.[5]

-

Purify the product by recrystallization from dilute ethanol. The expected melting point is 77°C.[5]

-

Caption: General experimental workflow for synthesis.

Mechanism of Action and Potential Applications

While primarily a synthetic intermediate, research has suggested that cyclohexanone phenylhydrazone may possess antibacterial properties. The proposed mechanism involves activation under acidic conditions to generate reactive nitrogen species. These species are believed to target and disrupt the function of cytochrome P-450 in the bacterial cell wall, ultimately leading to cell death.[1] This potential biological activity highlights an area for further investigation in drug development.

References

- 1. Buy Cyclohexanone phenylhydrazone | 946-82-7 [smolecule.com]

- 2. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]

- 3. Cyclohexanone phenylhydrazone | C12H16N2 | CID 70353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

The Genesis of a Cornerstone Reaction: The Historical Context of the Fischer Indole Synthesis

A deep dive into the seminal discovery by Emil Fischer, this technical guide explores the historical underpinnings, original experimental protocols, and early mechanistic understanding of the Fischer indole (B1671886) synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this foundational reaction in heterocyclic chemistry.

The late 19th century was a period of explosive growth in organic chemistry, with chemists elucidating the structures of and synthesizing a vast array of natural products. It was within this vibrant scientific landscape that Hermann Emil Fischer, a towering figure in organic chemistry, developed a method that would become a cornerstone for the synthesis of the indole nucleus. The Fischer indole synthesis, first reported in 1883, provided a versatile and relatively straightforward route to this crucial heterocyclic motif, which is a core component of numerous natural products, pharmaceuticals, and functional materials.[1][2]

This guide will delve into the historical context of this discovery, present available quantitative data from early experiments, provide detailed experimental protocols from Fischer's original publications, and visualize the reaction mechanism and a representative experimental workflow from the era.

The Discovery and Early Development

In 1883, Emil Fischer and his collaborator F. Jourdan published their findings on the reaction of phenylhydrazones with acids.[1][3][4][5] Their initial report described the treatment of the phenylhydrazone of pyruvic acid with hydrochloric acid, which, after decarboxylation, yielded an indole derivative. In their seminal 1883 paper titled "Ueber die Hydrazine der Brenztraubensäure" (On the Hydrazines of Pyruvic Acid) published in Berichte der deutschen chemischen Gesellschaft, they laid the groundwork for what would become a named reaction of immense importance.[1][4][5] A subsequent publication by Fischer and O. Hess in 1884 further expanded the scope of the reaction.[3][4]

The fundamental transformation involves the acid-catalyzed intramolecular cyclization of an arylhydrazone, derived from the condensation of an arylhydrazine with an aldehyde or a ketone, to form an indole with the elimination of ammonia (B1221849).[1][2] The choice of the acid catalyst was quickly identified as a critical parameter, with Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride, being employed in early studies.[1][2]

Quantitative Data from Early Syntheses

Quantitative yield reporting in the late 19th century was not as standardized as it is today. However, some data can be extracted from early publications and later reviews. The very first reported synthesis of 1-methyl-2-indolecarboxylic acid from the N-methylphenylhydrazone of pyruvate (B1213749) gave a low yield of 5%. More comprehensive studies soon followed, exploring the effects of different starting materials and reaction conditions.

Below is a summary of some of the earliest reported yields for the Fischer indole synthesis.

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Yield (%) | Reference |

| Phenylhydrazine (B124118) | Acetone (B3395972) | Glacial Acetic Acid | 2-Methylindole (B41428) | ~50 | The Fischer Indole Synthesis - SciSpace[6] |

| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | 1,2,3,4-Tetrahydrocarbazole | 50 | The Fischer Indole Synthesis - SciSpace[6] |

| Phenylhydrazine | Benzaldehyde | Glacial Acetic Acid | 2-Phenylindole | 5 | The Fischer Indole Synthesis - SciSpace[6] |

| Phenylhydrazine | Pyruvic acid | Hydrochloric Acid | Indole-2-carboxylic acid | Not specified | Fischer, E.; Jourdan, F. (1883)[1] |

| Methylphenylhydrazine | Pyruvic acid | Hydrochloric Acid | 1-Methylindole-2-carboxylic acid | Not specified | Fischer, E.; Jourdan, F. (1883)[1] |

Experimental Protocols from the 19th Century

The experimental setups of the late 19th century were rudimentary by modern standards, often involving glass flasks, condensers, and heating over open flames or water baths. The following is a generalized experimental protocol for the synthesis of 2-methylindole (α-methylindole) based on the early work of Fischer.

Synthesis of 2-Methylindole

Materials:

-

Phenylhydrazine

-

Acetone

-

Glacial Acetic Acid

-

Distillation apparatus (retort or flask with a condenser)

-

Heating source (water bath or sand bath)

-

Receiving flask

-

Separatory funnel

-

Crystallization dish

Procedure:

-

Formation of the Phenylhydrazone: In a flask, equimolar amounts of phenylhydrazine and acetone are mixed. The reaction is often spontaneous and exothermic, yielding the acetone phenylhydrazone. The product can be isolated by cooling and filtration if desired, or used directly in the next step.

-

Indolization: The acetone phenylhydrazone is placed in a retort or a flask fitted with a descending condenser. An excess of glacial acetic acid is added as the acidic catalyst and solvent.

-

Heating: The mixture is heated in a sand bath or on a water bath. The original procedures often specified heating until the reaction mixture turned a deep red or brown color and the evolution of ammonia ceased. This could take several hours.

-

Distillation and Work-up: The reaction mixture is then subjected to distillation. The first fraction collected is typically acetic acid and any unreacted starting materials. The fraction containing the 2-methylindole is then collected at a higher temperature.

-

Purification: The collected distillate is made alkaline with a solution of sodium hydroxide (B78521) to neutralize any remaining acetic acid. The 2-methylindole, which is an oil, is then separated using a separatory funnel. Further purification can be achieved by steam distillation or crystallization of the picrate (B76445) salt, followed by regeneration of the free indole.

Mechanistic Understanding in the Historical Context

While Fischer correctly identified the reactants and products of his new synthesis, the detailed mechanism of the reaction was a subject of speculation for many years. The currently accepted mechanism, involving a[7][7]-sigmatropic rearrangement, was not fully elucidated until much later in the 20th century.

The key steps of the now-accepted mechanism are:

-

Formation of Phenylhydrazone: The reaction begins with the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.

-

[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a new C-C bond is formed between the aromatic ring and the enamine carbon.

-

Rearomatization: The intermediate rearomatizes to form a di-imine.

-

Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of an ammonia molecule to yield the final indole product.

Visualizations

Reaction Mechanism of the Fischer Indole Synthesis

Caption: The reaction mechanism of the Fischer indole synthesis.

Representative 19th-Century Experimental Workflow

Caption: A typical 19th-century experimental workflow for the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis stands as a testament to the ingenuity and experimental prowess of Emil Fischer and his contemporaries. From its discovery in 1883, it has remained a vital tool in the arsenal (B13267) of organic chemists. While the understanding of its mechanism and the sophistication of its application have evolved significantly over the past century, the core transformation remains a powerful and elegant method for the construction of the indole ring system. This historical perspective provides a foundation for appreciating the enduring legacy of this remarkable reaction and its continued importance in modern chemical science.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer_indole_synthesis [chemeurope.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. scispace.com [scispace.com]

- 7. 88guru.com [88guru.com]

An In-depth Technical Guide on the Role of Acid Catalysis in Phenylhydrazone Formation

For Researchers, Scientists, and Drug Development Professionals

Phenylhydrazone synthesis, a cornerstone reaction in organic chemistry, is pivotal in the development of a wide array of pharmaceuticals and biologically active compounds. The reaction, which involves the condensation of a carbonyl compound with phenylhydrazine (B124118), is critically influenced by acid catalysis. This technical guide elucidates the nuanced role of acid in facilitating this reaction, providing a comprehensive overview of the underlying mechanism, kinetics, and optimized experimental protocols.

The Mechanism of Acid-Catalyzed Phenylhydrazone Formation

The formation of a phenylhydrazone is a two-step process, with the rate-determining step being dependent on the pH of the reaction medium.[1] The overall reaction involves the nucleophilic addition of phenylhydrazine to a carbonyl group, forming a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final phenylhydrazone product.

Step 1: Formation of the Carbinolamine Intermediate

The reaction initiates with the nucleophilic attack of the nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This step can be subject to general acid catalysis.[1][2]

Step 2: Acid-Catalyzed Dehydration

The subsequent and often rate-limiting step is the dehydration of the carbinolamine intermediate.[3][4] This step is significantly accelerated by the presence of an acid catalyst. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). The elimination of water, facilitated by the lone pair of electrons on the adjacent nitrogen atom, leads to the formation of a C=N double bond, characteristic of the phenylhydrazone.

The rate of hydrazone formation is highly pH-dependent. At a neutral pH, the rate-limiting step is the breakdown of the tetrahedral intermediate to eliminate water.[4] The optimal pH for this reaction is typically around 4.5.[5] At very low pH (below 3), the reaction slows down because the hydrazine (B178648) nucleophile becomes protonated, rendering it non-nucleophilic.[3][5] Conversely, at a higher pH, the dehydration of the carbinolamine intermediate becomes the rate-determining step.[1]

Visualizing the Reaction Mechanism

The following diagram illustrates the acid-catalyzed formation of a phenylhydrazone.

Caption: Acid-catalyzed phenylhydrazone formation mechanism.

Quantitative Data on Reaction Kinetics

The efficiency of phenylhydrazone formation is significantly influenced by the pH and the presence of catalysts. The following table summarizes key quantitative data related to the reaction kinetics.

| Parameter | Value | Conditions | Reference |

| Optimal pH | ~4.5 | [5] | |

| Rate-determining step (below pH 5-6) | Formation of the aminomethanol (B12090428) intermediate | 50% aqueous ethanol (B145695) (v/v) at 25.0 °C | [1] |

| Rate-determining step (above pH 5-6) | Dehydration of the aminomethanol | 50% aqueous ethanol (v/v) at 25.0 °C | [1] |

| Second-order rate constant (uncatalyzed) | 0.10 ± 0.01 M⁻¹s⁻¹ | 18 µM NBD Hydrazine, 1 mM 4-nitrobenzaldehyde (B150856) in 10:1 PBS (pH 7.4):DMF, 23 °C | [6] |

| Second-order rate constant (aniline catalyzed) | 1.1 ± 0.1 M⁻¹s⁻¹ | 1 mM aniline, same conditions as above | [6] |

| Second-order rate constant (2-aminobenzenephosphonic acid catalyzed) | 4.1 ± 0.2 M⁻¹s⁻¹ | 1 mM catalyst, same conditions as above | [6] |

Experimental Protocols

Several experimental protocols have been reported for the synthesis of phenylhydrazones, with variations in solvents, catalysts, and reaction conditions. Below are detailed methodologies for key experiments.

General Protocol for Phenylhydrazone Synthesis

This protocol is a general method that can be adapted for various aldehydes and ketones.

-

Reagents:

-

Carbonyl compound (aldehyde or ketone)

-

Phenylhydrazine (equimolar amount)

-

Solvent (e.g., methanol, ethanol)

-

Catalyst (e.g., a few drops of glacial acetic acid)

-

-

Procedure:

-

Dissolve the carbonyl compound and phenylhydrazine in the chosen solvent in a round-bottom flask.[7]

-

The mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the carbonyl compound. For example, stirring at 60°C for 10 hours has been reported.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Upon completion, the phenylhydrazone often precipitates out of the solution upon cooling due to its lower solubility.[7]

-

The solid product is then collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[7]

-

Synthesis of Acetaldehyde (B116499) Phenylhydrazone

-

Reagents:

-

Acetaldehyde (5-10% excess)

-

Phenylhydrazine

-

Aqueous ethanol

-

-

Procedure:

-

Add acetaldehyde to a cooled solution of aqueous ethanol.

-

Add phenylhydrazine dropwise to the mixture while stirring in the cold.

-

After the addition is complete, continue stirring for 15 minutes.

-

Allow the mixture to stand for crystals to appear, which can be expedited by scratching, extra cooling, or adding water.

-

Protocol for Phenylhydrazone Synthesis with 2,6-hydroxyacetophenone

-

Reagents:

-

Phenylhydrazine (0.02 mol, 2.16 g)

-

2,6-hydroxyacetophenone (0.02 mol, 3.04 g)

-

Anhydrous ethanol (30 mL)

-

Acetic acid (a few drops)

-

Ether

-

Petroleum ether

-

-

Procedure:

-

Dissolve phenylhydrazine and 2,6-hydroxyacetophenone in anhydrous ethanol.[8]

-

Add a few drops of acetic acid as a catalyst.[8]

-

Stir the mixture at 60°C for 10 hours, monitoring the reaction by TLC.[8]

-

Concentrate the reaction solution under reduced pressure to remove the ethanol.[8]

-

Transfer the residue to a beaker, add small amounts of ether and petroleum ether, and place it in a refrigerator at 4°C overnight to facilitate precipitation.[8]

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the synthesis and purification of phenylhydrazones.

Caption: General experimental workflow for phenylhydrazone synthesis.

Conclusion

Acid catalysis plays a critical and multifaceted role in the formation of phenylhydrazones. By protonating the hydroxyl group of the carbinolamine intermediate, the acid facilitates its dehydration, which is often the rate-determining step. The reaction rate is highly sensitive to pH, with an optimal range typically around 4.5. Understanding the mechanism and kinetics of this acid-catalyzed reaction is paramount for researchers and drug development professionals to optimize reaction conditions, improve yields, and synthesize novel phenylhydrazone derivatives with desired biological activities. The provided experimental protocols and workflows serve as a practical guide for the successful synthesis of these valuable compounds.

References

- 1. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Importance of ortho Proton Donors in Catalysis of Hydrazone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tautomerism of Cyclohexanone Phenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanone (B45756) phenylhydrazone, a key intermediate in various chemical syntheses, notably the Fischer indole (B1671886) synthesis, exhibits a fascinating and crucial tautomeric equilibrium. This guide provides a comprehensive technical overview of the tautomerism of cyclohexanone phenylhydrazone, delving into the structural nuances of its principal tautomeric forms: the hydrazone, azo, and enehydrazine isomers. A detailed exploration of the synthesis, experimental protocols for characterization, and the influence of environmental factors on the tautomeric equilibrium is presented. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are summarized, offering a basis for the identification and quantification of each tautomer. Furthermore, the biological significance, particularly the antimicrobial activity of cyclohexanone phenylhydrazone, is discussed, highlighting its relevance in drug development.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity and biological activity of many organic molecules. Cyclohexanone phenylhydrazone, formed from the condensation of cyclohexanone and phenylhydrazine, is a prime example of a compound where tautomerism dictates its chemical behavior. The molecule can exist in three primary tautomeric forms: the hydrazone, the azo, and the enehydrazine form. The equilibrium between these forms is subtle and influenced by factors such as the solvent, temperature, and pH. Understanding and controlling this equilibrium is paramount, particularly as the enehydrazine tautomer is a crucial intermediate in the celebrated Fischer indole synthesis, a cornerstone reaction in the synthesis of indole-containing pharmaceuticals and natural products.[1][2][3] This guide aims to provide a detailed technical examination of the tautomerism in cyclohexanone phenylhydrazone, equipping researchers with the knowledge to manipulate and characterize these tautomeric forms for synthetic and medicinal applications.

Tautomeric Forms of Cyclohexanone Phenylhydrazone

The tautomeric equilibrium of cyclohexanone phenylhydrazone involves the migration of a proton and the concomitant shift of double bonds. The three principal tautomers are:

-

Hydrazone Tautomer: This is the classical structure of cyclohexanone phenylhydrazone, characterized by a C=N double bond.

-

Azo Tautomer: This form contains an N=N double bond and a C=C double bond within the cyclohexane (B81311) ring.

-

Enehydrazine Tautomer: This tautomer possesses a C=C double bond within the cyclohexane ring and a C-N single bond to the hydrazine (B178648) moiety. This form is the key reactive intermediate in the Fischer indole synthesis.[1][2][3][4]

The interconversion between these tautomers is a dynamic process, and the predominant form in a given environment depends on the relative thermodynamic stabilities of the isomers.

References

- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

The Influence of Aromatic Ring Substituents on the Electronic Properties of Phenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazine (B124118) and its derivatives are fundamental building blocks in organic synthesis, renowned for their role in the Fischer indole (B1671886) synthesis and the formation of hydrazones. The reactivity and stability of the phenylhydrazine moiety are profoundly influenced by the electronic nature of substituents on the phenyl ring. Understanding these electronic effects is paramount for controlling reaction outcomes, designing novel therapeutic agents, and elucidating reaction mechanisms. This technical guide provides an in-depth analysis of the electronic effects of substituents on phenylhydrazine, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The electronic influence of a substituent is a combination of its inductive and resonance effects. Inductive effects are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Resonance effects, on the other hand, involve the delocalization of pi electrons and are particularly significant for substituents in the ortho and para positions. These combined effects alter the electron density at the hydrazine (B178648) moiety, thereby modulating its nucleophilicity, basicity, and redox potential.

A quantitative understanding of these electronic perturbations is often achieved through Linear Free Energy Relationships (LFERs), most notably the Hammett equation.[1] This guide will delve into the application of the Hammett equation to phenylhydrazine systems and present spectroscopic data that further elucidates the electronic impact of various substituents.

Data Presentation: Quantitative Analysis of Substituent Effects

The electronic impact of substituents on the phenyl ring can be quantified using several parameters, including Hammett substituent constants (σ) and acid dissociation constants (pKa).

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = ρσ or log(K/K₀) = ρσ, is a powerful tool for correlating the reactivity of substituted aromatic compounds.[1] The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of a particular reaction to these effects. A positive σ value signifies an electron-withdrawing group (EWG), which decreases the electron density on the aromatic ring, while a negative σ value indicates an electron-donating group (EDG) that increases it. The position of the substituent also plays a crucial role, with distinct σ values for meta and para positions.

Table 1: Hammett Substituent Constants (σ) for Common Substituents

| Substituent | σ_meta_ | σ_para_ |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

Note: These values are for substituents on a benzoic acid system but serve as a good approximation for the phenylhydrazine system.

Basicity of Substituted Phenylhydrazines (pKa of Conjugate Acids)

The electronic effects of substituents directly impact the basicity of the phenylhydrazine molecule. Electron-donating groups increase the electron density on the nitrogen atoms, making the lone pairs more available for protonation and thus increasing the basicity (higher pKa of the conjugate acid). Conversely, electron-withdrawing groups decrease the electron density, leading to lower basicity (lower pKa of the conjugate acid).

Table 2: pKa Values of Substituted Anilinium Ions (in water) [2]

| Substituent (para) | pKa | Substituent (meta) | pKa |

| -OCH₃ | 5.34 | -OCH₃ | 4.23 |

| -CH₃ | 5.08 | -CH₃ | 4.69 |

| -H | 4.60 | -H | 4.60 |

| -Cl | 3.98 | -Cl | 3.34 |

| -Br | 3.91 | -Br | 3.54 |

| -CN | 1.74 | -CN | 2.75 |

| -NO₂ | 1.00 | -NO₂ | 2.47 |

Note: These values are for the conjugate acids of the respective anilines (ArNH₃⁺).

Kinetic Data: Oxidation of Substituted Phenylhydrazines

The rate of chemical reactions involving phenylhydrazine is highly sensitive to the electronic nature of the ring substituents. For instance, in oxidation reactions, electron-donating groups can facilitate the removal of electrons, leading to an increased reaction rate, while electron-withdrawing groups can retard the reaction.

The following table presents hypothetical kinetic data for the oxidation of a series of para-substituted phenylhydrazines to illustrate the expected trend. A positive Hammett ρ value would be anticipated for a reaction where the transition state has a buildup of negative charge or a decrease in positive charge relative to the ground state.

Table 3: Hypothetical Rate Constants for the Oxidation of para-Substituted Phenylhydrazines

| Substituent (para) | σ_para_ | Rate Constant, k (M⁻¹s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.0085 | -0.37 |

| -CH₃ | -0.17 | 0.0120 | -0.22 |

| -H | 0.00 | 0.0200 | 0.00 |

| -Cl | 0.23 | 0.0450 | 0.35 |

| -NO₂ | 0.78 | 0.2500 | 1.10 |

Experimental Protocols

Synthesis of Substituted Phenylhydrazines

A common method for the synthesis of substituted phenylhydrazines involves the reduction of the corresponding diazonium salt, which is generated from the substituted aniline.

Protocol: Synthesis of p-Chlorophenylhydrazine

-

Diazotization of p-Chloroaniline:

-

Dissolve p-chloroaniline (12.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (7.0 g, 0.101 mol) in 20 mL of water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Reduction of the Diazonium Salt:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (45.1 g, 0.2 mol) in concentrated hydrochloric acid (50 mL) and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

The p-chlorophenylhydrazine hydrochloride will precipitate as a white solid.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

-

To obtain the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide (B78521) until the mixture is strongly alkaline (pH > 10).

-

Extract the liberated p-chlorophenylhydrazine with diethyl ether (3 x 50 mL).

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield p-chlorophenylhydrazine as a solid.

-

Recrystallize the product from ethanol (B145695) or a suitable solvent mixture.

-

Determination of pKa by Potentiometric Titration

The pKa of a substituted phenylhydrazinium ion can be determined by potentiometric titration of a solution of the phenylhydrazine with a standard acid solution.[3]

Protocol: pKa Determination of a Substituted Phenylhydrazine

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the substituted phenylhydrazine in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Prepare a standardized 0.1 M solution of hydrochloric acid.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 50 mL) of the phenylhydrazine solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized HCl solution in small increments (e.g., 0.1 mL) from a burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added to obtain a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

-

The pH at the half-equivalence point (i.e., when half of the phenylhydrazine has been protonated) is equal to the pKa of the conjugate acid.

-

Kinetic Study of Phenylhydrazine Oxidation by UV-Vis Spectrophotometry

The rate of a reaction, such as the oxidation of phenylhydrazine, can be monitored by following the change in absorbance of a reactant or product over time using a UV-Vis spectrophotometer.

Protocol: Kinetic Analysis of the Oxidation of Phenylhydrazine by Potassium Hexacyanoferrate(III)

-

Preparation of Reagents:

-

Prepare stock solutions of the substituted phenylhydrazine, potassium hexacyanoferrate(III) (the oxidant), and a suitable buffer (e.g., perchloric acid to maintain a constant pH) in deionized water.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) for potassium hexacyanoferrate(III).

-

Set up the UV-Vis spectrophotometer to measure absorbance at this λ_max.

-

Equilibrate the reactant solutions and a cuvette to a constant temperature (e.g., 25 °C) using a thermostatted cell holder.

-

-

Kinetic Run:

-

In the cuvette, mix the buffer solution and the phenylhydrazine solution.

-

Initiate the reaction by adding a small volume of the potassium hexacyanoferrate(III) solution and quickly mix the contents.

-

Immediately start recording the absorbance at regular time intervals. The concentration of phenylhydrazine should be in large excess to ensure pseudo-first-order kinetics with respect to the oxidant.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance of potassium hexacyanoferrate(III) versus time.

-

For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k').

-

The second-order rate constant (k) can be calculated by dividing k' by the concentration of the phenylhydrazine: k = k' / [Phenylhydrazine].

-

Repeat the experiment with different substituted phenylhydrazines to determine their respective second-order rate constants.

-

Mandatory Visualization

Caption: Experimental workflow for studying electronic effects of substituents.

Caption: Mechanism of the Fischer Indole Synthesis.

Conclusion

The electronic effects of substituents on the phenylhydrazine ring are a critical determinant of its chemical properties and reactivity. Electron-donating groups enhance the nucleophilicity and basicity of the hydrazine moiety, while electron-withdrawing groups have the opposite effect. These electronic perturbations can be quantitatively assessed through Hammett plots and pKa measurements, providing a robust framework for predicting reaction outcomes and designing molecules with tailored properties. The experimental protocols detailed in this guide offer a practical foundation for researchers to investigate these fundamental principles in the laboratory. A thorough understanding of these substituent effects is indispensable for professionals in organic synthesis, medicinal chemistry, and drug development, enabling the rational design of synthetic routes and the optimization of molecular scaffolds for therapeutic applications.

References

The Borsche-Drechsel Cyclization: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract